2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;oxovanadium(2+)
Overview
Description
2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;oxovanadium(2+) is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This specific compound is characterized by its unique structure, which includes eight ethyl groups attached to the porphyrin ring and a vanadium ion coordinated to the nitrogen atoms of the porphyrin core.
Mechanism of Action
Target of Action
Vanadyl octaethylporphine primarily targets protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
The compound interacts with its targets by inhibiting the activity of PTPase . This inhibition is achieved through the oxidation of the cysteine thiol group, which leads to the formation of vanadyl ions . These ions then bind to the target proteins, causing conformational changes .
Biochemical Pathways
The inhibition of PTPase affects various biochemical pathways. For instance, it impacts the insulin signaling pathway, which is crucial for glucose metabolism . The compound’s interaction with PTPase can also affect cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins .
Pharmacokinetics
Vanadium compounds are known to be absorbed in the gastrointestinal tract and distributed throughout the body . They are metabolized in the liver and excreted in urine . The bioavailability of vanadyl octaethylporphine may be influenced by these processes.
Result of Action
The molecular and cellular effects of vanadyl octaethylporphine’s action include changes in protein conformation and inhibition of enzymatic activity . These changes can impact cellular processes such as glucose metabolism and cell signaling . Additionally, vanadyl compounds have been studied for their potential antidiabetic and anticancer effects .
Action Environment
The action, efficacy, and stability of vanadyl octaethylporphine can be influenced by various environmental factors. For instance, the presence of other ions in the biological medium can affect the formation of vanadyl ions . Additionally, the pH and temperature of the environment can impact the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
Vanadyl octaethylporphine interacts with various biomolecules in biochemical reactions. It is known to play a role in light-induced electron spin polarization
Cellular Effects
Vanadyl compounds, including Vanadyl octaethylporphine, have demonstrated antiproliferative effects on different cell lines . These compounds influence cell function by modulating cell cycle and mitogen-activated protein kinases (MAPKs) activation .
Molecular Mechanism
It is known to interact with biomolecules and potentially inhibit or activate enzymes
Temporal Effects in Laboratory Settings
The effects of Vanadyl octaethylporphine over time in laboratory settings have been studied. It has been observed that bacterial processes can change the composition and content of geoporphyrins, including Vanadyl octaethylporphine .
Dosage Effects in Animal Models
While specific studies on Vanadyl octaethylporphine in animal models are limited, vanadium compounds have been studied for their effects on glucose and lipid metabolism in animal models of diabetes . The effects vary with different dosages and can include toxic or adverse effects at high doses .
Metabolic Pathways
Vanadium compounds, including Vanadyl octaethylporphine, are involved in various metabolic pathways. They have been shown to play roles in glucose and lipid metabolism
Transport and Distribution
Vanadium compounds are transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;oxovanadium(2+) typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and an aldehyde under acidic conditions. This reaction forms a tetrapyrrole macrocycle.
Introduction of Ethyl Groups: The ethyl groups are introduced through alkylation reactions, where ethyl halides react with the porphyrin core in the presence of a base.
Metalation: The final step involves the insertion of the vanadium ion into the porphyrin core. This is achieved by reacting the porphyrin with a vanadium salt, such as vanadyl sulfate, under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;oxovanadium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the vanadium ion changes its oxidation state.
Reduction: Reduction reactions can also occur, leading to the reduction of the vanadium ion.
Substitution: The ethyl groups on the porphyrin ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo-vanadium species, while reduction can yield vanadium(III) complexes.
Scientific Research Applications
2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;oxovanadium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization.
Biology: The compound is studied for its potential role in mimicking the function of natural enzymes, such as cytochrome P450.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of sensors and electronic devices due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;oxoplatinum(2+)
- 2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;oxonickel(2+)
- 2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;oxocopper(2+)
Uniqueness
The uniqueness of 2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;oxovanadium(2+) lies in its specific electronic properties and reactivity. The vanadium ion provides distinct catalytic capabilities compared to other metal ions. Additionally, the presence of eight ethyl groups enhances the solubility and stability of the compound, making it suitable for various applications.
Properties
IUPAC Name |
2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;oxovanadium(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.O.V/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;;/q-2;;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJDRZKWTNMUAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.O=[V+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4OV | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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